molecular formula C23H36O2 B1436411 (3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol CAS No. 53495-21-9

(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol

Cat. No. B1436411
CAS RN: 53495-21-9
M. Wt: 344.5 g/mol
InChI Key: IWNPVBBKCLEUDB-VRJLOKJGSA-N
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Description

“(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol” is a chemical compound with the molecular formula C27H44O2 . It is also known as (3β)-20,22-Epoxycholest-5-en-3-ol .


Molecular Structure Analysis

The molecular structure of this compound includes 27 carbon atoms, 44 hydrogen atoms, and 2 oxygen atoms . For a detailed 3D depiction of the molecule, you may refer to resources such as the Pitt Quantum Repository .

Scientific Research Applications

Alternate Pathways for Androgen Regulation of Brain Function

Research highlights the metabolic pathway of dihydrotestosterone metabolites, such as 5alpha-androstane-3beta,17beta-diol (3beta-Diol), which may share structural similarities with the compound . These metabolites play a significant role in modulating stress responses and cognitive functions via estrogen receptors, suggesting a potential area of research for compounds with similar structures in neuroendocrinology and neuroprotection (Handa et al., 2008).

Dietary Management of Type 2 Diabetes

Studies exploring the dietary management of type 2 diabetes through modifications in diet composition underscore the importance of understanding the metabolic effects of various compounds, including those structurally related to steroids, on glucose metabolism and insulin sensitivity (Gannon & Nuttall, 2006).

Herbal Medicines in Diabetes Treatment

The utilization of plant-derived compounds, including steroidal saponins and other structurally complex molecules, for their antidiabetic properties highlights a significant area of research. Investigations into traditional medicines offer a perspective on how compounds with structural similarities to steroids could be explored for their therapeutic potential in managing diabetes and its complications (Al-Aboudi & Afifi, 2011).

Endocrine-Disrupting Chemicals and Diabetes Risk

Research on the impact of environmental endocrine-disrupting chemicals (EDCs) on the risk of developing diabetes and impaired glucose metabolism could provide a framework for studying the metabolic effects of steroid-like compounds. This area of study emphasizes the need to understand the physiological and molecular mechanisms by which structurally related compounds may influence metabolic health (Lind & Lind, 2018).

properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(E)-4-hydroxybut-2-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-15(10-13-24)19-6-7-20-18-5-4-16-14-17(25)8-11-22(16,2)21(18)9-12-23(19,20)3/h4,10,17-21,24-25H,5-9,11-14H2,1-3H3/b15-10+/t17-,18-,19+,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNPVBBKCLEUDB-VRJLOKJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol
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(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol
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Reactant of Route 5
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Reactant of Route 6
(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol

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